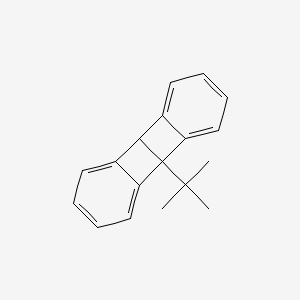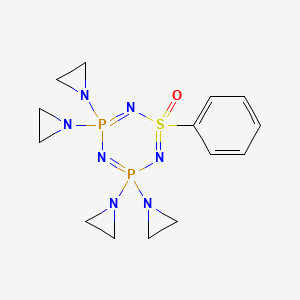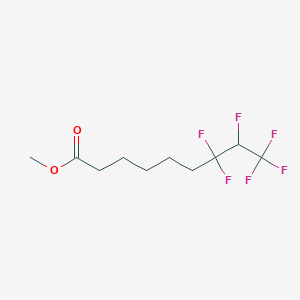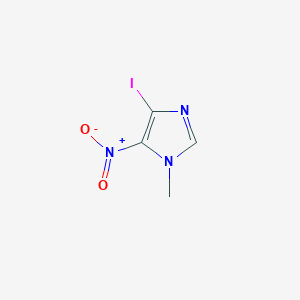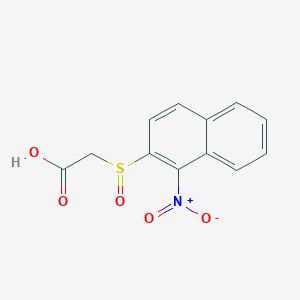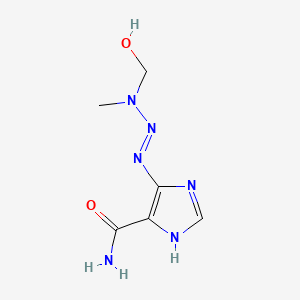
1-(2,5-Dimethylphenyl)-2-methyl-5-(4-nitrophenyl)-1H-pyrrole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,5-Dimethylphenyl)-2-methyl-5-(4-nitrophenyl)-1H-pyrrole is an organic compound that belongs to the pyrrole family Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom This particular compound is notable for its unique combination of substituents, which include dimethylphenyl and nitrophenyl groups
Vorbereitungsmethoden
The synthesis of 1-(2,5-Dimethylphenyl)-2-methyl-5-(4-nitrophenyl)-1H-pyrrole typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the intermediate compounds, such as 2,5-dimethylphenyl and 4-nitrophenyl derivatives. These intermediates are then subjected to cyclization reactions under specific conditions to form the pyrrole ring. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, advanced purification techniques, and automation to streamline the production process.
Analyse Chemischer Reaktionen
1-(2,5-Dimethylphenyl)-2-methyl-5-(4-nitrophenyl)-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like hydrogen gas or metal hydrides, resulting in the conversion of nitro groups to amino groups.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, where one of the substituents is replaced by another group. Common reagents for these reactions include halogens, acids, and bases.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro-oxides, while reduction can produce amino derivatives.
Wissenschaftliche Forschungsanwendungen
1-(2,5-Dimethylphenyl)-2-methyl-5-(4-nitrophenyl)-1H-pyrrole has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Researchers investigate the compound’s potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. It can serve as a lead compound for drug discovery and development.
Medicine: The compound’s derivatives may be explored for therapeutic applications, including the treatment of various diseases. Its ability to interact with biological targets makes it a candidate for pharmaceutical research.
Industry: The compound can be used in the development of advanced materials, such as polymers, dyes, and coatings. Its chemical properties make it suitable for applications requiring specific reactivity or stability.
Vergleich Mit ähnlichen Verbindungen
1-(2,5-Dimethylphenyl)-2-methyl-5-(4-nitrophenyl)-1H-pyrrole can be compared with other similar compounds, such as:
1-(2,5-Dimethylphenyl)-2-methyl-5-(4-aminophenyl)-1H-pyrrole: This compound has an amino group instead of a nitro group, which may result in different chemical reactivity and biological activity.
1-(2,5-Dimethylphenyl)-2-methyl-5-(4-chlorophenyl)-1H-pyrrole: The presence of a chlorine substituent can influence the compound’s properties, such as its solubility and reactivity.
1-(2,5-Dimethylphenyl)-2-methyl-5-(4-methoxyphenyl)-1H-pyrrole: The methoxy group can affect the compound’s electronic properties and interactions with other molecules.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties compared to its analogs.
Eigenschaften
| 72772-12-4 | |
Molekularformel |
C19H18N2O2 |
Molekulargewicht |
306.4 g/mol |
IUPAC-Name |
1-(2,5-dimethylphenyl)-2-methyl-5-(4-nitrophenyl)pyrrole |
InChI |
InChI=1S/C19H18N2O2/c1-13-4-5-14(2)19(12-13)20-15(3)6-11-18(20)16-7-9-17(10-8-16)21(22)23/h4-12H,1-3H3 |
InChI-Schlüssel |
TUPPJDVDAIXITM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)C)N2C(=CC=C2C3=CC=C(C=C3)[N+](=O)[O-])C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,1'-[Methylenebis(oxy)]bis(2-methylpropan-2-amine)](/img/structure/B14451831.png)

